ethyl 6-bromo-5-hydroxypyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-5-hydroxypyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position, a hydroxyl group at the 5th position, and an ethyl ester group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-5-hydroxypyridine-3-carboxylate typically involves the bromination of 5-hydroxypyridine-3-carboxylate followed by esterification. One common method involves the reaction of 5-hydroxypyridine-3-carboxylic acid with bromine in the presence of a suitable solvent and catalyst to introduce the bromine atom at the 6th position. The resulting 6-bromo-5-hydroxypyridine-3-carboxylic acid is then esterified with ethanol under acidic conditions to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-hydroxypyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
Ethyl 6-bromo-5-hydroxypyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-5-hydroxypyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The bromine atom and hydroxyl group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 6-bromo-5-hydroxypyridine-3-carboxylate can be compared with other pyridine derivatives such as:
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate: Similar in structure but with a chlorine atom at the 4th position, which may alter its chemical reactivity and biological activity.
Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate: Contains an indole ring instead of a pyridine ring, leading to different chemical properties and applications.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
1805573-71-0 |
---|---|
Molecular Formula |
C8H8BrNO3 |
Molecular Weight |
246.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.